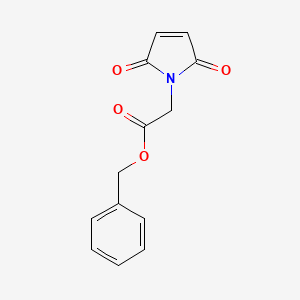
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is an organic compound that features a maleimide group. This compound is known for its reactivity and versatility in various chemical processes. The maleimide group is particularly significant due to its ability to form stable covalent bonds with thiol groups, making it useful in a range of applications from polymer chemistry to bioconjugation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the reaction of maleic anhydride with benzylamine under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide structure. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles such as amines and thiols.
Cycloaddition: It can participate in Diels-Alder reactions due to the presence of the conjugated double bond.
Polymerization: The compound can undergo radical polymerization, making it useful in the synthesis of polymers
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, thiols, and dienes. Reaction conditions often involve the use of organic solvents and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted maleimides, polymers, and bioconjugates. For example, the reaction with thiols leads to the formation of thioether linkages, which are stable and useful in bioconjugation applications .
科学研究应用
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has a wide range of scientific research applications:
作用机制
The mechanism of action of Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate primarily involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form stable thioether linkages. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and polymer cross-linking .
相似化合物的比较
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound also contains a maleimide group and is used in similar applications.
N-Phenylmaleimide: Another maleimide derivative used in polymer chemistry and as a photoinitiator.
N-Methylmaleimide: Used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its benzyl group, which can influence the reactivity and solubility of the compound. This makes it particularly useful in applications where specific reactivity and solubility properties are required .
生物活性
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate, often referred to in the literature as a derivative of pyrrolidine, has garnered interest due to its potential biological activities. This compound is part of a larger class of molecules known for various pharmacological effects, including anticonvulsant and anticancer properties. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C12H11N1O4 with a molecular weight of approximately 233.22 g/mol. The structure features a pyrrolidine ring with two keto groups at positions 2 and 5, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N1O4 |
| Molecular Weight | 233.22 g/mol |
| CAS Number | 2413428-36-9 |
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds related to benzyl pyrrolidine derivatives. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a close analog, exhibited broad-spectrum anticonvulsant activity across various animal models. It showed significant protective effects in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating its potential as a candidate for treating different types of epilepsy with a favorable safety profile .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study focusing on thiazole-integrated pyrrolidinones demonstrated that similar structures exhibited promising cytotoxicity against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring was found to enhance activity against various cancer types.
Case Studies
- Anticonvulsant Testing : In a controlled experiment using the PTZ kindling model in mice, AS-1 demonstrated significant seizure protection at doses that did not impair motor coordination in rotarod tests. This suggests a robust therapeutic window for potential clinical applications .
- Cytotoxicity Assays : In vitro assays on human glioblastoma and melanoma cell lines revealed that certain benzyl pyrrolidine derivatives induced apoptosis more effectively than standard treatments. These findings support further exploration into their mechanisms of action and therapeutic applications .
ADME-Tox Profile
The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of this compound are crucial for its development as a therapeutic agent. Preliminary studies indicate:
- Absorption : Good permeability in artificial membrane assays suggests favorable absorption characteristics.
- Metabolism : Metabolic stability was confirmed using human liver microsomes with no significant inhibition of cytochrome P450 enzymes at therapeutic concentrations.
- Toxicity : No hepatotoxic effects were observed in HepG2 cell lines at concentrations up to 10 μM .
属性
CAS 编号 |
889097-01-2 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
benzyl 2-(2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C13H11NO4/c15-11-6-7-12(16)14(11)8-13(17)18-9-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI 键 |
PFUMJBUBHYLLFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















